4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Overview
Description
4-(3,4-Dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole family. This compound is characterized by the presence of a thiazole ring, substituted with a 3,4-dimethoxyphenyl group and a 3-nitrophenyl group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the reaction of α-haloketones with thiourea under basic conditions to form the thiazole core.
Substitution Reactions:
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential anti-cancer and anti-inflammatory properties.
- Explored as a candidate for drug development due to its ability to interact with biological targets.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is thought to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it might inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer activity.
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: Lacks the nitro group, which may result in different biological activities.
N-(3-Nitrophenyl)-1,3-thiazol-2-amine: Lacks the 3,4-dimethoxyphenyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness: The presence of both the 3,4-dimethoxyphenyl and 3-nitrophenyl groups in 4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine provides a unique combination of electronic and steric effects, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-15-7-6-11(8-16(15)24-2)14-10-25-17(19-14)18-12-4-3-5-13(9-12)20(21)22/h3-10H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRIBNOKBDSPEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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